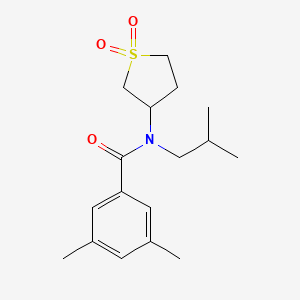
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C17H25NO3S and its molecular weight is 323.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide is an organic compound characterized by its unique structural features, including a tetrahydrothiophene ring and an amide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and enzyme inhibitory effects. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H25NO3S, with a molecular weight of 323.45 g/mol. The presence of the tetrahydrothiophene ring contributes to the compound's reactivity and biological activity. The sulfone group enhances its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H25NO3S |
| Molecular Weight | 323.45 g/mol |
| Structural Features | Tetrahydrothiophene ring, amide group |
The mechanism of action for this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The sulfone and amide functionalities may influence binding affinity and specificity, potentially modulating various biological pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some studies suggest that related compounds show significant antimicrobial properties, with potential applications in combating drug-resistant pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes, which could be relevant for therapeutic applications.
- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory activities that warrant further investigation.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- A study on sulfone derivatives demonstrated varying degrees of antibacterial activity against common pathogens. The presence of the tetrahydrothiophene moiety was linked to enhanced activity compared to simpler analogs.
- Another investigation focused on the synthesis of benzimidazole analogues that exhibited improved DNA-binding affinity while maintaining lower cytotoxicity to mammalian cells. This highlights the importance of structural modifications in enhancing biological efficacy .
Potential Applications
Given its unique structural characteristics and observed biological activities, this compound may have promising applications in:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial agents or anti-inflammatory drugs.
- Pharmacology : Investigating its role as an enzyme inhibitor could provide insights into new therapeutic strategies.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-12(2)10-18(16-5-6-22(20,21)11-16)17(19)15-8-13(3)7-14(4)9-15/h7-9,12,16H,5-6,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXORKZEGVTQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














